Bayogenin 3-O-beta-D-glucopyranoside

描述

准备方法

Synthetic Routes and Reaction Conditions

Bayogenin 3-O-beta-D-glucopyranoside is typically isolated from natural sources such as Polygala japonica . The isolation process involves extraction and purification techniques, including solvent extraction, chromatography, and crystallization

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding the plant material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions are used to break down the glycosidic bond, yielding bayogenin and glucose.

Major Products Formed

Hydrolysis: Bayogenin and glucose.

Oxidation: Oxidized derivatives of bayogenin.

Glycosylation: Various glycosylated derivatives depending on the sugar moieties used.

科学研究应用

Introduction to Bayogenin 3-O-β-D-glucopyranoside

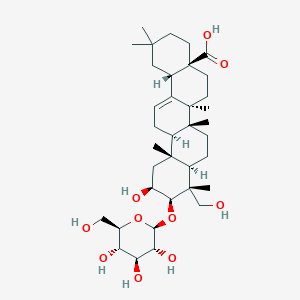

Bayogenin 3-O-β-D-glucopyranoside is a triterpenoid saponin that exhibits various biological activities. Its structure consists of a non-sugar aglycone (bayogenin) linked to a sugar moiety (β-D-glucopyranoside), which is crucial for its bioactivity. Glycosylation enhances the solubility and biological efficacy of saponins, making compounds like Bayogenin 3-O-β-D-glucopyranoside significant in agricultural applications.

Mechanism of Action Against Fungal Pathogens

Bayogenin 3-O-β-D-glucopyranoside has been shown to possess antifungal properties, particularly against the rice blast fungus Pyricularia oryzae. Research indicates that this compound significantly inhibits the germination of fungal spores and their subsequent development. In vitro studies demonstrated that increasing concentrations of Bayogenin 3-O-β-D-glucopyranoside led to a dose-dependent inhibition of conidia germination and appressorium formation, critical stages in the fungal life cycle .

Table 1: Inhibitory Effects of Bayogenin 3-O-β-D-glucopyranoside on P. oryzae

| Concentration (nM/L) | Germination Inhibition (%) | Appressorium Formation Inhibition (%) |

|---|---|---|

| 5 | 30 | 25 |

| 10 | 50 | 45 |

| 50 | 70 | 65 |

| 100 | 90 | 85 |

Role in Plant Defense Mechanisms

The compound plays a vital role in the plant's defense mechanisms against pathogens. Studies have shown that levels of Bayogenin 3-O-β-D-glucopyranoside increase significantly in resistant rice cultivars upon inoculation with P. oryzae, suggesting its involvement in induced resistance mechanisms . The correlation between saponin levels and resistance attributes indicates that engineering plants to enhance the expression of such compounds could lead to sustainable disease management strategies.

Case Studies and Research Findings

Several studies have documented the efficacy of Bayogenin 3-O-β-D-glucopyranoside:

- Study on Rice Cultivars : A study highlighted that rice cultivars exhibiting higher levels of Bayogenin 3-O-β-D-glucopyranoside showed significantly lower infection rates from P. oryzae. The resistant cultivar Pi-gm had approximately 1000-fold higher levels compared to susceptible variants, demonstrating the compound's potential as a biocontrol agent .

- Metabolomics Analysis : Metabolomics studies have indicated that the biosynthesis of saponins like Bayogenin is regulated by specific genes during pathogen attack, reinforcing the idea that enhancing these pathways could improve plant resilience against diseases .

Future Directions and Potential Applications

The promising results from research on Bayogenin 3-O-β-D-glucopyranoside indicate several future applications:

- Biopesticides : Given its antifungal properties, this compound could be developed into a natural pesticide alternative, reducing reliance on synthetic chemicals.

- Genetic Engineering : Genetic modification techniques could be employed to enhance the expression of genes responsible for saponin production in crops, potentially leading to improved disease resistance across various species.

- Crop Breeding Programs : Integrating traits associated with high levels of Bayogenin into breeding programs may yield new cultivars with enhanced resistance to fungal pathogens.

作用机制

Bayogenin 3-O-beta-D-glucopyranoside exerts its effects primarily through its anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK . The compound also interacts with various molecular targets, including enzymes and receptors involved in the inflammatory response .

相似化合物的比较

Similar Compounds

Oleanolic acid: Another triterpenoid with similar anti-inflammatory properties.

Hecogenin: A triterpenoid saponin with anti-inflammatory and anti-cancer activities.

Madecassic acid: Known for its wound healing and anti-inflammatory properties.

Uniqueness

Bayogenin 3-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct bioactivity profile . Unlike other triterpenoids, it has a unique combination of sugar moieties attached to the aglycone part of the molecule, enhancing its solubility and bioavailability .

生物活性

Bayogenin 3-O-β-D-glucopyranoside is a glycosylated saponin derived from bayogenin, a triterpenoid compound. This compound has garnered attention for its significant biological activities, particularly in plant defense mechanisms against pathogens. This article explores the biological activity of Bayogenin 3-O-β-D-glucopyranoside, focusing on its role in enhancing resistance to the rice blast fungus (Pyricularia oryzae) and other potential pharmacological effects.

Chemical Structure and Properties

Bayogenin 3-O-β-D-glucopyranoside consists of a bayogenin aglycone linked to a glucose moiety through a β-glycosidic bond. The glycosylation of saponins is crucial for their bioactivity, as it enhances their solubility and interaction with biological targets. The structure can be represented as follows:

Antifungal Properties

Bayogenin 3-O-β-D-glucopyranoside has demonstrated significant antifungal properties, particularly against P. oryzae. Research indicates that this compound inhibits the germination of fungal spores and the formation of appressoria, which are critical for fungal infection in plants. A study reported dose-dependent inhibition of conidia germination at concentrations ranging from 5 nM/L to 100 nM/L, showcasing its potential as a natural fungicide .

Table 1: Inhibition of P. oryzae Conidia Germination by Bayogenin 3-O-β-D-glucopyranoside

| Concentration (nM/L) | Germination Inhibition (%) |

|---|---|

| 5 | 20 |

| 10 | 40 |

| 50 | 70 |

| 100 | 90 |

This table summarizes the effectiveness of Bayogenin 3-O-β-D-glucopyranoside in inhibiting fungal growth.

The mechanism by which Bayogenin 3-O-β-D-glucopyranoside exerts its antifungal effects appears to be linked to its ability to interfere with the fungal life cycle. The glycosylated form of bayogenin is essential for its bioactivity; non-glycosylated bayogenin does not exhibit similar inhibitory effects on P. oryzae . This suggests that glycosylation enhances the compound's interaction with fungal cells, preventing successful infection.

Rice Cultivar Resistance

Research has shown that the levels of Bayogenin 3-O-β-D-glucopyranoside correlate with the resistance of different rice cultivars to blast fungus infection. In resistant cultivars, levels of this compound were found to be approximately 1000-fold higher than in susceptible varieties after inoculation with P. oryzae. This correlation underscores its role as a defense molecule in rice plants .

Figure 1: Correlation Between Bayogenin Levels and Rice Cultivar Resistance

Correlation Graph (Note: Replace with actual figure if available)

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-31(2)11-13-36(30(43)44)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(33(4,18-38)23(32)9-10-35(24,34)6)46-29-27(42)26(41)25(40)22(17-37)45-29/h7,20-29,37-42H,8-18H2,1-6H3,(H,43,44)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUJKJNUAOXJGL-WQMXAPTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bayogenin 3-O-beta-D-glucopyranoside and where was it found?

A: this compound is an oleanane-type saponin. It was identified as one of the known compounds isolated from the aerial part of Polygala japonica Houtt. alongside other saponins, including the newly discovered polygalasaponins I-X. []

Q2: What does the research paper tell us about the structure of this compound?

A: While the paper confirms the isolation of this compound, it primarily focuses on elucidating the structures of the newly discovered polygalasaponins I-X. The paper doesn't provide detailed spectroscopic data or molecular weight information specifically for this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。